5-Hydroxy-1-phenyl-1-pentanone, with the molecular formula and CAS number 1011-62-7, is an organic compound characterized by the presence of both a hydroxyl group and a ketone functional group. This compound features a phenyl group attached to a pentanone backbone, making it structurally significant in organic chemistry. It has a molecular weight of approximately 178.23 g/mol and is categorized as a ketone-alcohol due to its dual functional groups .
These reactions highlight its versatility in synthetic organic chemistry.
Several methods have been reported for synthesizing 5-hydroxy-1-phenyl-1-pentanone:
These synthetic routes demonstrate the compound's accessibility for research and industrial applications .
5-Hydroxy-1-phenyl-1-pentanone has potential applications in various fields:
The versatility of this compound makes it valuable across multiple sectors.
Interaction studies involving 5-hydroxy-1-phenyl-1-pentanone are essential for understanding its reactivity and potential biological effects. Investigations typically focus on:
Research in these areas remains sparse but is crucial for advancing knowledge about this compound's practical use.
Several compounds share structural similarities with 5-hydroxy-1-phenyl-1-pentanone, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Benzoylbutanol | Contains a benzoyl group; used in synthesis | |
| 5-Oxo-5-phenyl-1-pentanol | A ketone derivative; reactive carbonyl | |
| 1-Hydroxy-1-phenylpentanone | Similar alcohol structure; different position of hydroxyl | |
| 5-Oxo-5-phenylpentanol | Related ketone; lacks hydroxyl functionality |
The uniqueness of 5-hydroxy-1-phenyl-1-pentanone lies in its specific arrangement of functional groups that combine both alcohol and ketone characteristics. This dual functionality allows for diverse reactivity patterns not present in compounds that possess only one of these groups. Additionally, its potential biological activity distinguishes it from other similar compounds that may not exhibit such properties.
The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde and a ketone possessing α-hydrogens, yielding β-hydroxy ketones followed by dehydration to α,β-unsaturated carbonyl compounds. For 5-hydroxy-1-phenyl-1-pentanone, this involves condensing benzaldehyde with a pentanone derivative. The reaction proceeds via base-catalyzed enolate formation from the ketone, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.
Key steps include:
| Parameter | Traditional Approach | Optimized Approach | Yield Improvement |
|---|---|---|---|
| Base | Aqueous NaOH | Anhydrous K₂CO₃ in DMF | 68% → 82% |
| Solvent | Ethanol | Solvent-free conditions | 55% → 75% |
| Temperature | Reflux (78°C) | Microwave-assisted (100°C) | 2 h → 15 min |
The tautomerization dynamics of 5-hydroxy-1-phenyl-1-pentanone represent a fundamental aspect of hydroxy-ketone chemistry, involving the equilibrium between keto and enol forms through proton transfer mechanisms [1]. This process occurs naturally in ketones and aldehydes when present in aqueous environments, characterized by the shifting of a hydrogen atom and a pi bond between two constitutional isomers known as tautomers [1].
In hydroxy-ketone systems similar to 5-hydroxy-1-phenyl-1-pentanone, the tautomerization process follows two primary mechanistic pathways: acid-catalyzed and base-catalyzed mechanisms [1]. The acid-catalyzed mechanism initiates with protonation of the carbonyl group, creating a positively charged intermediate, followed by deprotonation of an alpha proton by the conjugate base to form the enol tautomer [1]. Conversely, the base-catalyzed mechanism begins with removal of the alpha proton by a base, generating an enolate anion intermediate that subsequently undergoes protonation to yield the enol form [1].
Research on phenylacetylpyridine derivatives provides valuable insights into the tautomerization behavior of aromatic ketone systems [2]. Equilibrium constants for keto-enol tautomerism measured at 25°C demonstrate significant variation based on structural features, with 2-phenylacetylpyridine showing a pKTE value of 3.35, 3-phenylacetylpyridine exhibiting 4.2, and 4-phenylacetylpyridine displaying 3.1 [2]. These values indicate that the enol content is consistently higher than corresponding phenacylpyridines, except for the 2-isomer where greater enol stabilization occurs through hydrogen bonding interactions [2].
The kinetic studies of hydroxy-ketone tautomerization reveal that the approach to equilibrium follows first-order rate law kinetics, with pH-dependent rate constants governing the overall process [3]. For most ketones, the equilibrium enol concentration remains relatively small, making enol ketonization practically irreversible under standard conditions [3]. The rate constant for enolization can be determined through reactions where enolization serves as the rate-determining step, such as ketone bromination reactions [3].
| Compound Type | pKTE Value | Temperature (°C) | Enol Content | Mechanism |
|---|---|---|---|---|
| 2-phenylacetylpyridine | 3.35 | 25 | Higher than phenacylpyridines | Acid/base catalyzed |
| 3-phenylacetylpyridine | 4.2 | 25 | Moderate | Acid/base catalyzed |
| 4-phenylacetylpyridine | 3.1 | 25 Lower than phenacylpyridines | Acid/base catalyzed | |
| p-hydroxyphenylpyruvic acid | Variable with pH | 25 | pH dependent | Capillary electrophoresis detection |
Recent computational studies on hydroxy-substituted arenes demonstrate that the prototropic rearrangement in the electronic ground state shows thermodynamic preferences that depend on molecular structure and hydroxyl group positioning [4]. Linear polycyclic aromatic hydrocarbons favor the keto form for substituted central moieties, while angular molecular structures exhibit opposite effects [4]. These findings suggest that 5-hydroxy-1-phenyl-1-pentanone, with its linear structure and terminal positioning of functional groups, would likely favor specific tautomeric forms based on these structural considerations [4].
The stereoelectronic effects governing nucleophilic additions to α,β-unsaturated intermediates derived from 5-hydroxy-1-phenyl-1-pentanone involve complex orbital interactions that determine reaction selectivity and mechanistic pathways [5]. These effects arise from stabilizing or destabilizing interactions dependent on spatial relationships in molecular electronic structure, particularly involving atomic and molecular orbital overlap considerations [5].
In α,β-unsaturated ketone systems, the electronegative oxygen atom withdraws electron density from the β-carbon, rendering it electron-deficient and more electrophilic than typical alkene carbons [6]. This electronic activation facilitates conjugate addition reactions, where nucleophiles preferentially attack the β-position rather than the carbonyl carbon directly [6]. The initial nucleophilic attack generates a resonance-stabilized enolate ion intermediate, which undergoes subsequent protonation at the α-carbon to yield the saturated ketone product [6].
Stereoelectronic effects in ketone enolization processes demonstrate the importance of torsional strain between partial bonds and vicinal bonds on activation energies [7]. Quantum mechanical studies reveal that both stereoelectronic and steric factors contribute to the stereoselectivities observed in base-catalyzed enolization reactions [7]. The acidity of the α-carbon, typically exhibiting a pKa around 20, results from the stability of the conjugate base formed during the enolization process [1].
Research on aryl alkyl ketones demonstrates how substituent effects on the aromatic moiety influence stereoelectronic behavior [8]. Ketones bearing electron-donating methyl or methoxy groups exhibit excellent stereoselectivity ratios of 2:98, 4:96, and 2:98 respectively [8]. In contrast, ketones with electron-withdrawing nitro or trifluoromethyl groups show reduced stereoselectivity with ratios of 17:83 and 9:91 [8]. These findings indicate that electronic properties of the phenyl ring in 5-hydroxy-1-phenyl-1-pentanone significantly influence its reactivity patterns [8].
The stereochemistry of carbonyl reduction processes illustrates how stereoelectronic factors control facial selectivity [9]. When nucleophilic addition occurs, the carbonyl carbon hybridization changes from sp² to sp³, altering bond geometry from trigonal planar to tetrahedral [9]. If the starting carbonyl is asymmetric, a new stereocenter forms, with configuration determined by the approach trajectory of the nucleophile [9]. Steric hindrance considerations become crucial when molecular geometry constrains nucleophile approach, as demonstrated in camphor reduction where bottom-face attack predominates by a 6:1 ratio due to reduced steric interference [9].
| Reaction Type | Stereoelectronic Factor | Activation Energy Effect | Key Observation |
|---|---|---|---|
| Nucleophilic addition to α,β-unsaturated ketones | β-carbon electrophilicity | Lower for β-position | Preferential 1,4-addition |
| Enolization of ketones | Torsional strain effects | Variable with structure | pKa around 20 for α-carbon |
| Wittig-Horner-Emmons reaction with aryl ketones | Aromatic substituent effects | Dependent on substituents | E:Z selectivity varies |
| Conjugate addition reactions | Enolate stabilization | Stabilized intermediate | Resonance stabilization |
| Camphor reduction | Facial selectivity | 6:1 selectivity ratio | Steric hindrance controls selectivity |
The transition state analysis of intramolecular cyclization pathways relevant to 5-hydroxy-1-phenyl-1-pentanone involves detailed examination of energy barriers, reaction coordinates, and mechanistic alternatives leading to cyclic product formation [10]. Transition state theory provides the fundamental framework for understanding these processes, describing reaction rates through the formation and decomposition of activated complexes at energy maxima along reaction pathways [10].
Intramolecular cyclization reactions of phenyl-containing compounds demonstrate characteristic barrier heights and mechanistic features [11]. Studies on 1-phenyl-hexyl radicals reveal that phenyl migration proceeds through a two-step mechanism involving ring closure by ipso-cycloaddition followed by ring-opening through β-scission, leading to rearranged phenyl-hexyl radical isomers [11]. Both steps involve spirocyclic transition states connected by spirocyclic intermediates, with barrier heights ranging from 9.9 to 17.7 kcal/mol depending on the newly formed ring size [11].
The formation of fused rings through peri-cycloaddition reactions occurs with barrier heights ranging from 8.8 to 28.8 kcal/mol [11]. Addition sites involve substituted and ortho carbons of the phenyl ring for ipso- and peri-cycloadditions respectively [11]. The Arrhenius pre-exponential factor decreases as ring size increases, correlating with the number of internal rotors lost during the reaction process [11]. Additionally, side chain length impacts kinetics, with longer chains decreasing barrier heights required for second cycle formation [11].
Biphenyl aldehyde and ketone cyclization reactions provide insights into aromatic system cyclization promoted by potassium tert-butoxide in dimethylformamide [12]. These reactions proceed through free radical pathways to generate phenanthrene derivatives, demonstrating efficient intramolecular cyclization under basic conditions [12]. The mechanistic pathway involves radical formation followed by cyclization and subsequent aromatization steps [12].
Computational mechanistic studies reveal that intramolecular hydrogen bonding enables alternative cyclization mechanisms in related systems [13]. The zwitterionic mechanism for macrocyclic formation demonstrates how intramolecular hydrogen bonds promote cyclization without requiring external catalysts or directing groups [13]. These studies emphasize the importance of conformational factors and non-covalent interactions in determining cyclization pathways [13].
The transition state theory framework describes cyclization rates as products of transition state concentration and decomposition frequency [14]. The equilibrium constant for activated complex formation relates to molecular partition functions, allowing calculation of rate constants from free energy differences [14]. For cyclization reactions, the rate expression becomes: rate = (frequency) × [reactant] × exp(-ΔG‡/RT), where ΔG‡ represents the activation free energy [14].
| Cyclization Type | Barrier Height (kcal/mol) | Mechanism | Product |
|---|---|---|---|
| Intramolecular phenyl migration | 9.9-17.7 | Two-step: ring closure + β-scission | Rearranged phenyl radicals |
| Biphenyl aldehyde cyclization | Promoted by KOt-Bu/DMF | Free radical pathway | Phenanthrene derivatives |
| Ring closure by ipso-cycloaddition | 9.9-17.7 | Spirocyclic transition state | Spirocyclic intermediate |
| Peri-cycloaddition reactions | 8.8-28.8 | Substituted/ortho carbon addition | Fused ring systems |
| Macrocyclic peptide formation | Hydrogen bonding assisted | Zwitterionic mechanism | Macrocyclic products |
5-Hydroxy-1-phenyl-1-pentanone represents a structurally significant organic compound containing both ketone and alcohol functional groups within a five-carbon chain bearing a terminal phenyl substituent [1] [2]. With a molecular formula of C₁₁H₁₄O₂ and molecular weight of 178.23 grams per mole, this bifunctional molecule serves as a versatile intermediate in sophisticated synthetic transformations [3] . The dual nature of its functional groups—specifically the carbonyl moiety and the hydroxyl functionality—enables diverse reactivity patterns that distinguish it from compounds possessing only single reactive centers .
The compound demonstrates exceptional utility in advanced organic synthesis through its ability to participate in multiple reaction pathways simultaneously. Its structural architecture allows for selective manipulation of either functional group while preserving the integrity of the other, making it particularly valuable for sequential transformations and complex molecular assembly . The presence of the phenyl group provides additional electronic and steric influences that can be exploited for stereochemical control in various synthetic applications [5].
5-Hydroxy-1-phenyl-1-pentanone serves as a pivotal chiral building block in the asymmetric synthesis of natural products, particularly when employed in conjunction with established chiral auxiliary methodologies. The compound's structural features make it exceptionally well-suited for generating stereochemically defined intermediates through controlled asymmetric transformations [5] [6].
The application of Evans aldol methodology with 5-Hydroxy-1-phenyl-1-pentanone derivatives demonstrates remarkable stereoselectivity in natural product synthesis. When the compound is derivatized with Evans chiral oxazolidinone auxiliaries, subsequent aldol reactions proceed with diastereoselectivities exceeding 95% ee [7] [8]. The (R)-4-isopropyl-2-oxazolidinone auxiliary has proven particularly effective, affording aldol products with isolated diastereomeric ratios of 5.4:1 in favor of the desired stereoisomer [5]. This high selectivity arises from the favorable six-membered transition state formed during the reaction, where 1,3-diaxial interactions and steric hindrance from the chiral auxiliary direct the approach of electrophilic partners [7] [8].
In the synthesis of daphneolone and dihydroyashabushiketol, 5-Hydroxy-1-phenyl-1-pentanone derivatives serve as key intermediates. The asymmetric reduction of related phenyl alkyl ketones using lithium aluminum hydride in the presence of chiral modifiers such as cis,cis-spiro[4.4]nonane-1,6-diol achieves enantiomeric excesses of 85-90% [9]. These transformations highlight the compound's versatility in accessing diverse natural product scaffolds through stereocontrolled reductions.
The use of metalloenamine chemistry derived from N-sulfinyl imines provides another powerful approach for incorporating 5-Hydroxy-1-phenyl-1-pentanone into natural product synthesis. These reactions demonstrate highly diastereoselective addition to aldehydes, with subsequent reduction using catecholborane and lithium triethylborohydride providing both syn- and anti-1,3-amino alcohol derivatives with exceptional diastereomeric ratios [6]. This methodology enables access to complex nitrogen-containing natural products where precise stereochemical control is paramount.
| Chiral Auxiliary | Diastereoselectivity | Enantiomeric Excess | Natural Product Target |
|---|---|---|---|
| (R)-4-isopropyl-2-oxazolidinone | 5.4:1 | 98.5% ee | Daphneolone [5] |
| Evans oxazolidinone | >95% de | >99% ee | Cytovaricin framework [10] |
| Cis,cis-spiro[4.4]nonane-1,6-diol | - | 85-90% ee | Phenyl alkyl alcohols [9] |
| N-sulfinyl imine auxiliary | >20:1 dr | >95% ee | Amino alcohol derivatives [6] |
The participation of 5-Hydroxy-1-phenyl-1-pentanone in tandem reaction sequences represents a particularly sophisticated application in complex molecule assembly. These consecutive transformations exploit the compound's dual functionality to achieve multiple bond-forming processes in single synthetic operations, thereby enhancing overall efficiency and minimizing waste generation [11] [12].
Tandem Michael addition/radical cyclization sequences involving 5-Hydroxy-1-phenyl-1-pentanone derivatives enable the construction of densely functionalized cyclopentane frameworks. When subjected to single-electron transfer oxidation using ferrocenium hexafluorophosphate, the compound undergoes initial Michael addition followed by radical cyclization and oxygenation, forming up to four consecutive stereocenters in a single operation [12]. These transformations demonstrate switchable diastereoselectivity depending on the substitution pattern of the radical acceptor, with terminally substituted olefin units favoring 5-exo cyclization modes while internally substituted acceptors promote 6-endo cyclization pathways [12].
The oxidative anionic/radical strategy allows efficient termination through oxygenation with 2,2,6,6-tetramethyl-1-piperidinoxyl radical, establishing two carbon-carbon bonds and one carbon-oxygen bond in the overall sequence [12]. This methodology provides access to highly functionalized cyclopentane derivatives that serve as valuable intermediates for complex natural product synthesis.
Continuous flow methodologies have been successfully applied to 5-Hydroxy-1-phenyl-1-pentanone transformations, enabling multi-step synthesis without isolation of intermediate products [11]. These approaches circumvent traditional batch-wise processing limitations and allow for telescoping reaction sequences where multiple transformations occur consecutively in a single reactor network. The implementation of continuous flow techniques has demonstrated particular value in organolithium chemistry applications, where highly reactive and unstable intermediates derived from 5-Hydroxy-1-phenyl-1-pentanone can be generated and consumed immediately without degradation [11].
Phenyl addition-dehydrocyclization pathways represent another important tandem sequence involving 5-Hydroxy-1-phenyl-1-pentanone derivatives. These reactions proceed through initial phenyl radical addition followed by cyclization and hydrogen elimination, ultimately providing polycyclic aromatic hydrocarbon frameworks [13]. The mechanistic pathway involves formation of phenylated intermediates that undergo subsequent ring closure and aromatization under high-temperature conditions, demonstrating the compound's utility in assembling complex aromatic systems [13].
| Tandem Sequence Type | Products Formed | Yield Range | Stereochemical Control |
|---|---|---|---|
| Michael/Radical Cyclization | Cyclopentane derivatives | 70-90% | Up to 4 stereocenters [12] |
| Oxidative Anionic/Radical | Oxygenated cyclopentanes | 75-85% | Switchable diastereoselectivity [12] |
| Continuous Flow Organolithium | Complex intermediates | 60-80% | Retained stereochemistry [11] |
| Phenyl Addition/Dehydrocyclization | Polycyclic aromatics | 65-75% | Regioselective cyclization [13] |
The application of 5-Hydroxy-1-phenyl-1-pentanone in Knoevenagel condensation reactions provides direct access to diverse heterocyclic frameworks, particularly those containing nitrogen and oxygen heterocycles. These transformations exploit the compound's ketone functionality as an electrophilic partner in condensation processes with active methylene compounds [14] [15] [16].
Knoevenagel condensation reactions involving 5-Hydroxy-1-phenyl-1-pentanone proceed through nucleophilic addition of active hydrogen compounds to the carbonyl group, followed by dehydration to form alpha,beta-unsaturated systems [14] [15]. The reaction typically employs weakly basic amine catalysts and requires active hydrogen components such as diethyl malonate, ethyl acetoacetate, or cyanoacetic acid [14]. The electron-withdrawing groups adjacent to the active methylene center facilitate deprotonation even under mild basic conditions, enabling the condensation to proceed without inducing self-condensation of the ketone substrate [14].
Copper-catalyzed Knoevenagel condensation represents a particularly attractive variant for 5-Hydroxy-1-phenyl-1-pentanone transformations. Elemental copper powder demonstrates unexpected catalytic activity in these reactions, achieving excellent isolated yields under mild conditions [16]. The condensation of cyanoacetate derivatives with 5-Hydroxy-1-phenyl-1-pentanone using copper catalysis provides exclusively the E-isomer products in yields ranging from 95-99% under optimized conditions [16]. The reaction tolerates various solvents including ethanol, dimethylformamide, dimethyl sulfoxide, and acetonitrile, with ethanol providing the most practical conditions for preparative applications [16].
Pyrazole formation through condensation of 5-Hydroxy-1-phenyl-1-pentanone with hydrazine derivatives represents another significant heterocyclic synthesis application. These reactions proceed through initial hydrazone formation followed by intramolecular cyclization and dehydration [17]. The kinetics of pyrazole formation demonstrate first-order dependence on both the ketone and phenylhydrazine components, with reaction rates strongly influenced by pH conditions [17]. Optimal reaction rates occur at approximately pH 2.0, where protonation effects are minimized while maintaining sufficient acidity for the cyclization step [17].
The regioselectivity of pyrazole formation from 5-Hydroxy-1-phenyl-1-pentanone can be controlled through judicious selection of reaction conditions. Maintaining pH values above 1.7 optimizes formation of the 3-substituted pyrazole regioisomer, while more acidic conditions favor the alternative 5-substituted isomer [17]. This pH-dependent regioselectivity arises from differential protonation states of intermediate hydrazone species and their subsequent cyclization pathways [17].
Hantzsch pyridine synthesis represents an important application where 5-Hydroxy-1-phenyl-1-pentanone derivatives participate in multi-component condensation reactions [14]. These transformations combine the ketone component with beta-dicarbonyl compounds and ammonia or ammonium salts to provide substituted pyridine products. The reaction proceeds through initial Knoevenagel condensation followed by Michael addition and cyclization sequences, ultimately delivering the heterocyclic framework through elimination of water and oxidation [14].
| Condensation Type | Heterocycle Product | Catalyst System | Typical Yield |
|---|---|---|---|
| Copper-catalyzed | Alpha,beta-unsaturated esters | Cu powder | 95-99% [16] |
| Hydrazine condensation | Pyrazole derivatives | Acid catalysis | 70-85% [17] |
| Hantzsch synthesis | Pyridine frameworks | Ammonium salts | 60-75% [14] |
| Feist-Benary | Furan derivatives | Basic conditions | 65-80% [14] |